molecular formula C10H15NO B6603617 6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2866319-25-5

6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6603617
CAS No.: 2866319-25-5
M. Wt: 165.23 g/mol
InChI Key: ZHFFVLLOLSTFIM-UHFFFAOYSA-N
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Description

6-(propan-2-yl)-2-oxaspiro[33]heptane-6-carbonitrile is a spirocyclic compound characterized by a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile typically involves a multi-step process. One common method starts with the cyclization of appropriate precursors under basic conditions. For instance, a cyclization reaction involving p-toluenesulfonamide and tribromo-pentaerythritol can be used to form the spirocyclic structure . The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base. The intermediate product is then subjected to further reactions, such as deprotection and nitrile formation, to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The spirocyclic structure provides rigidity, which can enhance the selectivity and potency of the compound .

Comparison with Similar Compounds

Similar Compounds

    2-oxa-6-azaspiro[3.3]heptane: Shares a similar spirocyclic structure but with different functional groups.

    2-azaspiro[3.3]heptane:

Uniqueness

6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile is unique due to its specific functional groups and the presence of a nitrile group, which can undergo various chemical transformations. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-propan-2-yl-2-oxaspiro[3.3]heptane-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)10(5-11)3-9(4-10)6-12-7-9/h8H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFFVLLOLSTFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC2(C1)COC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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